molecular formula C19H19NO3 B6622957 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid

4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid

Cat. No.: B6622957
M. Wt: 309.4 g/mol
InChI Key: BGISSTQZCFSSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid is an organic compound characterized by its complex structure, which includes a benzoic acid moiety, a cyclopropane ring, and a phenyl group

Properties

IUPAC Name

4-[[methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-20(13-14-7-9-15(10-8-14)17(21)22)18(23)19(11-12-19)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGISSTQZCFSSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)O)C(=O)C2(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized via the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Amide Bond: The amide bond is formed by reacting the cyclopropanecarbonyl chloride with methylamine.

    Attachment to the Benzoic Acid Moiety: The final step involves the coupling of the amide intermediate with a benzoic acid derivative, typically through a condensation reaction facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine for bromination in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzoic acid derivatives with oxidized side chains.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In organic synthesis, 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

This compound may serve as a lead compound in drug discovery due to its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of the cyclopropane ring and the amide bond are features often found in bioactive molecules, suggesting possible applications in the development of new drugs.

Industry

In the materials science industry, this compound could be used in the synthesis of polymers or as a precursor for the production of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The cyclopropane ring might confer rigidity to the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid ethyl ester: Similar structure but with an ester group instead of a carboxylic acid.

    4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzamide: Similar structure but with an amide group instead of a carboxylic acid.

    4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of a benzoic acid.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropane ring, in particular, is a notable feature that can influence the compound’s reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.